molecular formula C7H2FN3 B2588711 3-Fluoropyridine-2,6-dicarbonitrile CAS No. 2567504-58-7

3-Fluoropyridine-2,6-dicarbonitrile

Cat. No.: B2588711
CAS No.: 2567504-58-7
M. Wt: 147.112
InChI Key: CRMVZYMHESSGFQ-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H2FN3. It has a molecular weight of 147.11 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H . This code provides a standard way to encode the molecular structure using text.

It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 147.11 .

Scientific Research Applications

Ratiometric Fluorescence Probes for Metal Ions

One application of derivatives of 3-Fluoropyridine-2,6-dicarbonitrile is in the development of ratiometric fluorescence probes. A study by Ajayaghosh, Carol, and Sreejith (2005) demonstrated the use of vinylpyrrole end-capped bipyridine, a compound structurally related to this compound, for selective visual sensing of Zn2+ under physiological conditions. This probe exhibits strong emission changes upon Zn2+ binding, making it suitable for biological specimen imaging (Ajayaghosh, Carol, & Sreejith, 2005).

Inhibition of Prion Replication

Compounds based on the 2-Aminopyridine-3,5-dicarbonitrile scaffold, closely related to this compound, have been identified as potential inhibitors of prion replication. May et al. (2007) conducted a structure-activity relationship study, revealing compounds with significantly improved bioactivity against prion replication, offering a foundation for further evaluation in models of prion disease (May et al., 2007).

Radiolabeling for Medical Imaging

Carroll, Nairne, and Woodcraft (2007) explored the synthesis of fluoropyridines, including those related to this compound, for use in Positron Emission Tomography (PET) imaging. The study highlights the potential of pyridyliodonium salts in facilitating the introduction of fluorine-18 into challenging positions on the pyridine ring, enhancing the stability and potential utility of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Difluoropiperidines

Verniest et al. (2008) reported on the synthesis of valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, which can be synthesized via electrophilic fluorination of delta-chloroimines. This methodology opens up new avenues for the synthesis of fluorinated organic compounds, showcasing the versatility of fluoropyridine derivatives in organic synthesis (Verniest et al., 2008).

Safety and Hazards

The safety information for 3-Fluoropyridine-2,6-dicarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-fluoropyridine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMVZYMHESSGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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